molecular formula C19H29NO5 B8161231 tert-Butyl 4-((4-(hydroxymethyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((4-(hydroxymethyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8161231
M. Wt: 351.4 g/mol
InChI Key: JKNBIASWCZJXIC-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-(hydroxymethyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-(hydroxymethyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of piperidin-4-ylmethanol, which is then subjected to acylation, sulfonation, and substitution reactions to introduce the necessary functional groups . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-(hydroxymethyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the phenoxy moiety.

Scientific Research Applications

tert-Butyl 4-((4-(hydroxymethyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-(hydroxymethyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, modulating their activity. The piperidine ring and tert-butyl ester group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-((4-(hydroxymethyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of both the hydroxymethyl and methoxyphenoxy groups, which confer distinct chemical and biological properties. These functional groups allow for specific interactions and reactivity patterns that are not observed in similar compounds.

Properties

IUPAC Name

tert-butyl 4-[[4-(hydroxymethyl)-2-methoxyphenoxy]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5/c1-19(2,3)25-18(22)20-9-7-14(8-10-20)13-24-16-6-5-15(12-21)11-17(16)23-4/h5-6,11,14,21H,7-10,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNBIASWCZJXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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